REACTION_SMILES
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[CH:9]1([CH:15]2[CH2:16][CH:17]([CH2:20][OH:21])[NH:18][CH2:19]2)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]1.[OH:1][CH2:2][CH:3]1[NH:4][C:5](=[O:6])[CH2:7][CH2:8]1.[c:22]1([CH:23]2[N:24]3[C:25](=[O:26])[CH2:27][CH2:28][CH:29]3[CH2:30][O:31]2)[cH:32][cH:33][cH:34][cH:35][cH:36]1>>[OH:1][C:20]([CH:17]1[CH2:16][CH:15]([CH:9]2[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]2)[CH2:19][NH:18]1)=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1CC(C2CCCCC2)CN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(CO)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC2COC(c3ccccc3)N12
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Name
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Type
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product
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Smiles
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O=C(O)C1CC(C2CCCCC2)CN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH:9]1([CH:15]2[CH2:16][CH:17]([CH2:20][OH:21])[NH:18][CH2:19]2)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]1.[OH:1][CH2:2][CH:3]1[NH:4][C:5](=[O:6])[CH2:7][CH2:8]1.[c:22]1([CH:23]2[N:24]3[C:25](=[O:26])[CH2:27][CH2:28][CH:29]3[CH2:30][O:31]2)[cH:32][cH:33][cH:34][cH:35][cH:36]1>>[OH:1][C:20]([CH:17]1[CH2:16][CH:15]([CH:9]2[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]2)[CH2:19][NH:18]1)=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1CC(C2CCCCC2)CN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(CO)N1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC2COC(c3ccccc3)N12
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1CC(C2CCCCC2)CN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |